2,4-Difluorobenzyl chloride
Description
Fundamental Significance as a Halogenated Aromatic Intermediate
The fundamental significance of 2,4-difluorobenzyl chloride lies in its identity as a halogenated aromatic intermediate. This classification stems from its molecular architecture: a benzene (B151609) ring (aromatic) bearing halogen atoms (two fluorine and one chlorine). guidechem.com The presence of the highly electronegative fluorine atoms significantly alters the electron distribution within the benzene ring, which in turn influences the reactivity of the entire molecule. This electronic effect can enhance the efficacy and selectivity of the final products it is used to create. chemimpex.com
The chloromethyl group (-CH2Cl) is a reactive site, readily participating in nucleophilic substitution reactions. chemimpex.com This allows for the covalent attachment of the 2,4-difluorobenzyl group to other molecules, a crucial step in the synthesis of more elaborate chemical structures. The combination of the reactive benzyl (B1604629) chloride functionality and the electronically modified aromatic ring makes this compound a key intermediate in multi-step organic syntheses. guidechem.comchemimpex.com
Strategic Role in the Synthesis of Fluorinated Organic Molecules
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. Fluorine can improve metabolic stability, bioavailability, and binding affinity to biological targets. chemimpex.comacs.org this compound plays a strategic role in this context as it serves as a readily available source for the introduction of a difluorinated benzyl group. chemimpex.com
Its application is particularly prominent in the pharmaceutical and agrochemical industries. In drug discovery, it is a key intermediate in the synthesis of various therapeutic agents, including anti-cancer and anti-inflammatory drugs. chemimpex.com For instance, it has been utilized in the development of inhibitors for the Hedgehog signaling pathway, a critical pathway in some cancers. acs.org In the agrochemical sector, this compound is used in the formulation of herbicides and pesticides, where the presence of fluorine can lead to increased potency and stability. chemimpex.comchemimpex.com
The versatility of this compound also extends to material science, where it is used in the creation of fluorinated polymers and resins with enhanced durability and performance characteristics. chemimpex.com
Historical Development and Evolution of its Research Applications
The rise of this compound is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the field experienced a dramatic expansion during the 20th century, particularly driven by the demands of World War II. The unique properties conferred by fluorine led to a surge in research into fluorinated organic molecules. mdpi.com
Initially, research likely focused on the fundamental synthesis and reactivity of various fluorinated aromatics. The development of scalable synthetic routes to produce key intermediates like 2,4-difluorobenzaldehyde (B74705) and subsequently this compound was a critical step. Over time, as the understanding of the "fluorine effect" in bioactive molecules grew, the demand for versatile fluorinated building blocks like this compound increased.
Its application has evolved from a simple chemical reagent to a key component in the synthesis of highly complex and specialized molecules. For example, its use as a precursor in the synthesis of the antiepileptic drug Rufinamide, which contains a 2,6-difluorobenzyl moiety, highlights the importance of such intermediates in modern medicine. google.com The continuous exploration of new pharmaceuticals and agrochemicals ensures that the research applications of this compound and its isomers will continue to expand. chemimpex.comacs.org
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHWBDZNQUUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371725 | |
| Record name | 2,4-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-07-3 | |
| Record name | 2,4-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Difluorobenzyl Chloride
Direct Halogenation Strategies for Difluorotoluene Precursors
Direct side-chain chlorination of 2,4-difluorotoluene (B1202308) is a common and atom-economical approach. This method involves the substitution of a hydrogen atom on the methyl group with a chlorine atom, typically facilitated by free-radical initiators or specific catalysts.
The selective chlorination of the methyl group on toluene (B28343) and its derivatives can be achieved using various catalysts that promote the reaction, often under specific conditions to favor side-chain halogenation over ring chlorination. Lewis acids are frequently employed for this purpose.
For the chlorination of toluene derivatives, iron-based catalysts are effective. The direct chlorination process often involves a liquid phase reaction where chlorine gas is bubbled through the substrate in the presence of a catalyst like iron(III) chloride (FeCl₃). aai.solutions While the prompt mentions iron(II) chloride tetrahydrate (FeCl₂·4H₂O), its role would be similar, acting as a Lewis acid catalyst precursor that can facilitate the formation of the reactive chlorine species. nih.govresearchgate.net The reaction mechanism for side-chain chlorination typically proceeds via a free-radical pathway, which can be initiated by UV light or heat, but certain metal catalysts can also influence the reaction's course and selectivity.
Another catalytic system involves the use of iron(II) bromide (FeBr₂) activated by formamide (B127407). In such systems, the combination of the Lewis acid (FeBr₂) and a polar organic molecule like formamide can create a more selective and active catalytic species for the chlorination process.
Table 1: Comparison of Catalytic Systems for Toluene Side-Chain Chlorination
| Catalyst System | Precursor | Typical Conditions | Key Advantages |
|---|---|---|---|
| FeCl₂·4H₂O / FeCl₃ | 2,4-Difluorotoluene | Liquid phase, Heat/UV | Readily available, cost-effective |
| FeBr₂ / Formamide | 2,4-Difluorotoluene | Anhydrous, Heat | Potentially higher selectivity |
Optimizing the direct chlorination of 2,4-difluorotoluene is crucial to maximize the yield of the desired mono-chlorinated product, 2,4-Difluorobenzyl chloride, while minimizing the formation of byproducts such as 2,4-difluorobenzal chloride, 2,4-difluorobenzotrichloride, and ring-chlorinated isomers.
Key parameters for process optimization include:
Temperature Control : The reaction is exothermic, and maintaining an optimal temperature is critical. Higher temperatures can lead to over-chlorination, while lower temperatures may result in slow reaction rates. aai.solutions
Stoichiometry : The molar ratio of chlorine to 2,4-difluorotoluene must be carefully controlled. Using a slight excess of the toluene derivative can help to minimize the formation of di- and tri-chlorinated products. aai.solutions
Catalyst Concentration : The amount of catalyst can influence both the reaction rate and selectivity. An optimal concentration must be determined to ensure efficient conversion without promoting unwanted side reactions.
Removal of HCl : Hydrogen chloride (HCl) is a byproduct of the reaction. Its efficient removal from the reaction mixture can help to drive the equilibrium towards the products.
Table 2: Effect of Reaction Parameters on Chlorination of Toluene Derivatives
| Parameter | Effect on Yield | Effect on Selectivity (Mono- vs. Poly-chlorination) |
|---|---|---|
| Increasing Temperature | Increases rate, but can decrease yield due to side reactions | Decreases selectivity, favors poly-chlorination |
| Increasing Chlorine Ratio | Increases conversion of starting material | Decreases selectivity, favors poly-chlorination |
| Catalyst Loading | Increases rate up to an optimal point | Can affect selectivity depending on the catalyst |
Indirect Synthetic Routes and Precursor Transformations
Indirect routes offer alternative pathways to this compound, often starting from more functionalized precursors. These multi-step syntheses can provide high purity products and may be preferred when the direct chlorination precursor is unavailable or when direct chlorination proves unselective.
One common indirect route begins with 2,4-difluorobenzoic acid. This acid is first converted to its more reactive acyl chloride, 2,4-difluorobenzoyl chloride. nih.gov This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com
The resulting 2,4-difluorobenzoyl chloride is then reduced to the corresponding alcohol, 2,4-difluorobenzyl alcohol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Finally, the 2,4-difluorobenzyl alcohol is converted to this compound. This is a standard transformation that can be carried out using reagents like thionyl chloride, phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid.
Reaction Scheme: 2,4-Difluorobenzoic Acid → 2,4-Difluorobenzoyl Chloride → 2,4-Difluorobenzyl Alcohol → this compound
Another versatile indirect method starts with 2,4-difluoroaniline (B146603). google.comchemicalbook.com This pathway often utilizes the Sandmeyer reaction or related diazotization chemistry.
A possible synthetic sequence is as follows:
Diazotization : 2,4-difluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Cyanation (Sandmeyer Reaction) : The diazonium salt is then reacted with a copper(I) cyanide catalyst to produce 2,4-difluorobenzonitrile (B34149).
Reduction : The nitrile group of 2,4-difluorobenzonitrile is reduced to a primary amine, yielding 2,4-difluorobenzylamine.
Conversion to Chloride : The amine can then be converted to the target benzyl (B1604629) chloride, although this final step can be challenging. A more common route involves converting the diazonium salt from step 1 directly to 2,4-difluorobenzyl alcohol, which is then chlorinated as described in section 2.2.1. An alternative synthesis involves the hydrogenation of 2,4-difluoro-5-chloronitrobenzene to form 2,4-difluoroaniline. google.comgoogleapis.com
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to develop more efficient, sustainable, and selective methods. For the synthesis of benzyl chlorides, advanced approaches often focus on novel catalytic systems and energy sources.
One such advanced methodology is the use of visible-light-mediated, metal-free chlorination. mdpi.com This approach can offer a green alternative to traditional methods that may require harsh conditions or heavy metal catalysts. In a typical setup, a substituted toluene, a chlorinating agent (like N,N-dichloroacetamide), and a photosensitizer are irradiated with visible light. The photosensitizer absorbs light and initiates a radical chain reaction that leads to the selective chlorination of the benzylic position. This method avoids the use of metal catalysts and can often be performed at room temperature, leading to higher selectivity and a better environmental profile. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is centered on reducing the environmental footprint of the manufacturing process. This involves the use of safer reagents, the minimization of waste, and the development of catalytic processes that are both efficient and recyclable.
A primary focus has been the replacement of harsh and non-selective chlorinating agents. Traditional methods often employ reagents like sulfuryl chloride or chlorine gas, which can lead to the formation of undesirable byproducts and pose significant handling risks. Research has demonstrated the efficacy of alternative, safer chlorinating agents such as N-chlorosuccinimide (NCS). The use of NCS, particularly in photocatalytic systems, allows for the selective chlorination of the benzylic position of 2,4-difluorotoluene under milder conditions, thereby reducing the formation of ring-chlorinated impurities and hazardous waste streams.
Another key aspect of greening the synthesis is the move towards catalytic methods. The use of solid acid catalysts or photocatalysts can significantly improve the atom economy of the reaction by enabling the use of stoichiometric amounts of reagents and facilitating easier product separation and catalyst recycling. For instance, photocatalytic methods utilizing visible light provide an energy-efficient alternative to thermally initiated reactions, often leading to higher selectivity and yields. organic-chemistry.org
The principles of green chemistry applied to the synthesis of this compound are summarized in the table below, highlighting the shift from traditional to more sustainable practices.
| Green Chemistry Principle | Traditional Approach | Green Alternative |
| Safer Reagents | Use of hazardous chlorinating agents (e.g., Cl2, SO2Cl2) | Utilization of milder and more selective agents like N-chlorosuccinimide (NCS) |
| Catalysis | Stoichiometric reactions, often with harsh initiators | Use of photocatalysts or recyclable solid acid catalysts |
| Waste Prevention | Generation of significant amounts of acidic and chlorinated waste | Minimized byproduct formation through higher selectivity |
| Energy Efficiency | High-temperature reactions | Photochemical reactions using low-energy visible light |
Flow Chemistry Applications in Production
The adoption of continuous flow chemistry represents a paradigm shift in the production of this compound, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch manufacturing. The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios and precise control over reaction parameters, are particularly beneficial for managing the exothermic and often hazardous nature of chlorination reactions.
In a continuous flow process, reagents are pumped through a network of tubes or microreactors where they mix and react. This setup allows for superior heat and mass transfer, enabling rapid and uniform heating or cooling of the reaction mixture. This precise temperature control is crucial for minimizing the formation of unwanted byproducts and ensuring consistent product quality. Furthermore, the small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling highly reactive or unstable intermediates. rccostello.com
Photochemical reactions, which align well with green chemistry principles, are particularly well-suited for flow chemistry. The integration of light sources, such as LEDs, into flow reactors allows for efficient and uniform irradiation of the reaction mixture, leading to faster reaction times and higher yields compared to batch photochemical processes. wipo.int A patent for the continuous photochlorination of aromatic hydrocarbons highlights the industrial interest in this technology for producing benzyl chlorides.
The table below outlines the key advantages of employing flow chemistry in the synthesis of this compound compared to conventional batch methods.
| Feature | Batch Processing | Flow Chemistry |
| Safety | Handling of large volumes of hazardous materials, risk of thermal runaway | Small reaction volumes, enhanced heat dissipation, contained system |
| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |
| Efficiency | Longer reaction times, potential for lower yields and selectivity | Shorter reaction times, often higher yields and improved selectivity |
| Scalability | Requires significant process redesign for scale-up | Scalable by continuous operation or "numbering-up" (parallel reactors) |
| Waste | Potential for larger volumes of off-spec material and waste | Minimized waste generation due to better control and higher yields |
The convergence of green chemistry principles and flow technology is paving the way for a more sustainable and efficient future for the production of this compound and other essential chemical intermediates.
Chemical Reactivity and Mechanistic Studies of 2,4 Difluorobenzyl Chloride
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in 2,4-difluorobenzyl chloride is susceptible to nucleophilic substitution reactions, providing a versatile pathway for the introduction of the 2,4-difluorobenzyl moiety into various molecular scaffolds. chemimpex.com These reactions are fundamental in the synthesis of a wide range of derivatives with applications in pharmaceuticals and agrochemicals. chemimpex.comguidechem.com
The reaction of this compound with various oxygen and nitrogen nucleophiles leads to the formation of a diverse set of derivatives.
Ethers and Esters: The synthesis of 2,4-difluorobenzyl ethers can be achieved through Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide that then acts as a nucleophile to displace the chloride. wiserpub.comwiserpub.com Similarly, 2,4-difluorobenzyl esters can be prepared by reacting this compound with a carboxylate salt. A general method for preparing benzyl (B1604629) ethers and esters involves the use of 2-benzyloxypyridine, which can be adapted for the 2,4-difluorobenzyl analogue. beilstein-journals.orgnih.gov
Amides and Azides: N-centered derivatives are also readily accessible. The reaction of this compound with amines yields the corresponding N-(2,4-difluorobenzyl)amines. For instance, 2,4-difluorobenzylamine can be synthesized from 2,4-difluoro benzyl halide through a reaction with urotropine followed by hydrolysis. google.com Furthermore, the synthesis of 2,4-difluorobenzyl azide has been reported with a high yield from the reaction of 2,4-difluorobenzyl bromide with sodium azide. rsc.org A similar reaction is expected with this compound due to the comparable reactivity of the benzylic halide.
Table 1: Synthesis of O- and N-Centered 2,4-Difluorobenzyl Derivatives
| Derivative Type | Nucleophile | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Azide | NaN₃ | 2,4-difluorobenzyl bromide, NaN₃ | 2,4-Difluorobenzyl azide | 87 rsc.org |
| Amine | Urotropine, then H₂O | 1) m-difluorobenzene, halogenating agent, paraformaldehyde 2) urotropine 3) concentrated HCl | 2,4-Difluorobenzylamine | >77 (overall) google.com |
| Amine | NH₃, H₂ | 2,4-difluorobenzaldehyde (B74705), NH₃, H₂, catalyst | 2,4-Difluorobenzylamine | Not specified google.com |
Electrophilic and Radical Reaction Pathways
Beyond nucleophilic substitutions, this compound can participate in electrophilic and radical reactions, expanding its synthetic utility.
The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry as it can act as a lipophilic hydrogen bond donor. cas.cn While direct difluoromethylation often employs specialized reagents, this compound can be considered a precursor to intermediates in certain synthetic strategies. For instance, the benzylic carbon can be functionalized and subsequently transformed into a difluoromethyl group. Although direct use of this compound as a difluoromethylating agent is not common, its derivatives can undergo reactions that ultimately install a difluoromethyl group. For example, oxidation of a related difluoromethyl ether can lead to the formation of a difluoromethylated aromatic compound. nih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements have been made in developing catalyst systems capable of activating these bonds. nih.gov These methods can be applied to couple this compound with various partners. For example, in a Heck-type reaction, the 2,4-difluorobenzyl group could be coupled with an alkene. Although specific examples with this compound are not prevalent in the provided search results, the general principles of palladium catalysis suggest its feasibility in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, given the appropriate choice of ligand and reaction conditions. rsc.org
Nickel-catalyzed reactions have emerged as a powerful alternative and complement to palladium-catalyzed processes. nih.gov Notably, nickel catalysts have been successfully employed in the Heck-type benzylation of unactivated olefins using benzyl chlorides. nih.govorganic-chemistry.org This methodology is characterized by its high selectivity for the formation of 1,1-disubstituted olefins and its ability to proceed at room temperature. nih.govmit.edu The reaction tolerates a wide range of functional groups on both the benzyl chloride and the olefin, making it a versatile tool for C-C bond formation. organic-chemistry.org
Table 2: Nickel-Catalyzed Heck-Type Reaction of Benzyl Chlorides with Simple Olefins
| Catalyst System | Benzyl Chloride | Olefin | Product Type | Key Features |
|---|---|---|---|---|
| Ni(cod)₂ / PCyPh₂ | Substituted benzyl chlorides | Ethylene, Propylene, other α-olefins | Functionalized allylbenzene derivatives | High selectivity for 1,1-disubstituted olefins; proceeds at room temperature; avoids olefin isomerization nih.govorganic-chemistry.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Difluorobenzyl bromide |
| 2,4-Difluorobenzyl azide |
| 2,4-Difluorobenzylamine |
| 2,4-Difluorobenzaldehyde |
| m-Difluorobenzene |
| Paraformaldehyde |
| Urotropine |
| Sodium azide |
| 2-Benzyloxypyridine |
| Ethylene |
| Propylene |
| Allylbenzene |
| Difluoromethyltriflate |
| 2,4-Difluorobenzyl ether |
| 2,4-Difluorobenzyl ester |
| N-(2,4-difluorobenzyl)amine |
| Ni(cod)₂ |
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that dictate the outcome of synthetic transformations, particularly in the construction of complex and biologically active molecules. The presence of two fluorine atoms on the aromatic ring, coupled with the reactive benzylic chloride, influences the electronic and steric environment of the molecule, thereby guiding the attack of nucleophiles and the formation of new stereocenters.
Regioselectivity with Ambident Nucleophiles
In reactions with ambident nucleophiles, such as enolates, the regioselectivity (C-alkylation versus O-alkylation) is a crucial consideration. The outcome of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, the counter-ion, and the reaction conditions. According to the Hard and Soft Acids and Bases (HSAB) principle, the benzylic carbon of this compound is a relatively soft electrophilic center. This softness generally favors attack by the softer nucleophilic site of an ambident nucleophile.
For instance, in the alkylation of an enolate, the softer carbon atom is typically favored for attack in SN2 reactions, leading to C-alkylation. The choice of solvent plays a significant role; polar aprotic solvents can solvate the cation, leaving the nucleophile freer to react at its more electronegative and harder site (oxygen), potentially increasing the proportion of O-alkylation. Conversely, in less polar solvents, ion pairing can favor C-alkylation.
While specific studies detailing the regioselective alkylation of various enolates with this compound are not extensively documented in readily available literature, the general principles of enolate alkylation can be applied. For example, kinetic control, often achieved by using strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, typically favors the formation of the less substituted (kinetic) enolate, which can then react with this compound. The regioselectivity of the subsequent alkylation would still be governed by the factors mentioned above.
A hypothetical reaction illustrating the competing pathways is the reaction of this compound with the enolate of 2-methylcyclohexanone. This enolate has two potential nucleophilic sites: the carbon and the oxygen. The reaction can lead to either the C-alkylated product or the O-alkylated silyl enol ether.
| Reactants | Potential Products | Controlling Factors |
|---|---|---|
| This compound + Enolate of 2-methylcyclohexanone | 2-(2,4-Difluorobenzyl)-2-methylcyclohexanone (C-alkylation) | SN2 conditions, soft-soft interaction (HSAB), less polar solvents |
| 1-(2,4-Difluorobenzyloxy)-2-methylcyclohex-1-ene (O-alkylation) | SN1 character, hard-hard interaction, polar aprotic solvents |
Stereoselectivity in Asymmetric Synthesis
The introduction of the 2,4-difluorobenzyl group into a prochiral molecule or a molecule with existing stereocenters can lead to the formation of new stereoisomers. Controlling the stereochemical outcome of such reactions is paramount in the synthesis of chiral pharmaceuticals.
Diastereoselectivity: In reactions with chiral substrates, the existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over another. This diastereoselectivity is often governed by steric hindrance, where the incoming 2,4-difluorobenzyl group approaches the reactive center from the less hindered face. The conformation of the transition state plays a critical role in determining the major diastereomer. While specific examples with quantitative diastereomeric ratios for reactions of this compound are not readily found in the surveyed literature, the principles of substrate-controlled diastereoselection are fundamental.
Enantioselectivity: The enantioselective introduction of the 2,4-difluorobenzyl group can be achieved using various asymmetric synthesis strategies. One common approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the incoming reagent to one face of the molecule. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
Another powerful method is the use of chiral catalysts, such as in asymmetric phase-transfer catalysis. In this technique, a chiral quaternary ammonium salt can form a chiral ion pair with the nucleophile, which then reacts with this compound. The chiral environment created by the catalyst directs the alkylation to occur preferentially on one enantiotopic face of the prochiral nucleophile, leading to an excess of one enantiomer.
The following table summarizes hypothetical stereoselective reactions involving this compound, illustrating the expected outcomes based on established principles of asymmetric synthesis.
| Reaction Type | Chiral Control Element | Substrate | Expected Outcome | Potential Product Class |
|---|---|---|---|---|
| Diastereoselective Alkylation | Chiral substrate | Chiral imine or enolate | Formation of one diastereomer in excess | Chiral amines or carbonyl compounds |
| Enantioselective Alkylation | Chiral auxiliary | Prochiral enolate with chiral auxiliary | Formation of one enantiomer in excess | Enantiomerically enriched carbonyl compounds |
| Enantioselective Alkylation | Chiral phase-transfer catalyst | Prochiral active methylene compound | Formation of one enantiomer in excess | Enantiomerically enriched substituted malonates, etc. |
Strategic Applications of this compound in Pharmaceutical and Agrochemical Industries
This compound is a halogenated organic compound that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. guidechem.com Its structure, featuring a reactive benzyl chloride group and a difluorinated phenyl ring, makes it a valuable building block in both the pharmaceutical and agrochemical sectors. guidechem.comchemimpex.com The presence of fluorine atoms is particularly significant, as they can modulate the physicochemical properties of the final compounds, leading to enhanced efficacy and stability. pharmacyjournal.orgtandfonline.com
Advanced Analytical Methodologies for 2,4 Difluorobenzyl Chloride and Its Derivatives
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2,4-Difluorobenzyl chloride. These methods provide extensive information on the compound's structural framework and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, offering precise insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons. The benzylic protons (–CH₂Cl) would likely appear as a singlet in the downfield region, typically around 4.5 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. The aromatic protons will present as a more complex set of multiplets due to spin-spin coupling with each other and with the fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the chloromethyl group is anticipated to resonate at a specific chemical shift. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature in the ¹³C NMR of organofluorine compounds.
¹⁹F NMR: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions of the benzene (B151609) ring. The chemical shifts and the coupling constants between the fluorine atoms and with the aromatic protons provide unambiguous confirmation of the substitution pattern.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Benzylic ¹H (-CH₂Cl) | ~4.5 | Singlet | N/A |
| Aromatic ¹H | 6.8 - 7.5 | Multiplets | J(H-H), J(H-F) |
| Benzylic ¹³C (-CH₂Cl) | ~45 | Singlet or Triplet (due to C-H coupling) | N/A |
| Aromatic ¹³C | 100 - 165 | Doublets (for C-F) and other multiplicities | ¹J(C-F), ²J(C-F), etc. |
| ¹⁹F (at C2 and C4) | -110 to -120 | Multiplets | J(F-F), J(F-H) |
Mass Spectrometry Techniques (LC-MS, GC-MS/MS, EI-MS) for Identification and Quantification
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and quantification.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion, showing peaks for the ³⁵Cl and ³⁷Cl isotopes, would be a key identifier. Common fragmentation pathways would likely involve the loss of the chlorine atom to form a stable benzyl (B1604629) cation and subsequent rearrangements of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. A typical GC-MS analysis of a related compound, benzyl chloride, shows a retention time that can be used for its identification in complex matrices. chemicalbook.com
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS can also be employed, particularly for less volatile derivatives or in situations where derivatization is used to enhance ionization efficiency.
| Technique | Expected m/z Values | Interpretation |
|---|---|---|
| EI-MS | 162/164 | Molecular ion peak (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern |
| EI-MS | 127 | Fragment ion [M-Cl]⁺ |
| EI-MS | 99 | Fragment ion [C₆H₃F₂]⁺ |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will display absorption bands corresponding to the various bonds present. The C-Cl stretching vibration is typically observed in the fingerprint region. The C-F stretching vibrations give rise to strong absorptions, which are highly characteristic. Aromatic C-H and C=C stretching vibrations will also be present. For alkyl halides, C-Cl stretches generally appear in the range of 850–550 cm⁻¹. chemsrc.com
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 (strong) |
| C-Cl Stretch | 850 - 550 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Gas Chromatography (GC): GC is a primary method for determining the purity of volatile compounds like this compound. A sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For benzyl chloride and its derivatives, nonpolar columns are often employed. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable. oup.com A nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection is typically performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The purity is assessed by the relative area of the main peak.
Solid-State Structural Analysis
While spectroscopic and chromatographic methods provide valuable information about the molecular structure and purity, solid-state structural analysis offers a definitive three-dimensional picture of the molecule in the crystalline state. X-ray crystallography is the gold standard for this purpose.
A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, the crystal structure of the related compound, 2,4-Difluorobenzoyl chloride, has been determined. nih.gov Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, which can be valuable for understanding the physical properties and reactivity of the compound. Should a crystalline sample of this compound be obtained, single-crystal X-ray diffraction would be the method of choice to determine its precise three-dimensional structure.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This methodology is fundamental for determining the three-dimensional atomic arrangement, including unit cell dimensions, bond lengths, and bond angles, which collectively define the crystal structure. carleton.edu For this compound and its derivatives, SC-XRD is indispensable for unambiguously determining the absolute configuration of chiral centers and understanding the nuances of crystal packing, which influences the material's physical properties such as solubility and stability.
The process begins with the selection of a suitable, optically clear, and unfractured single crystal. carleton.edu This crystal is then mounted and exposed to a monochromatic X-ray beam. The interaction between the incident X-rays and the crystal's electron cloud produces a diffraction pattern based on the principle of constructive interference, as described by Bragg's Law (nλ=2d sinθ). carleton.edu By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the atomic arrangement within the crystal lattice can be constructed and refined. carleton.edu
This technique allows for the precise determination of:
Absolute Configuration: For chiral derivatives of this compound, SC-XRD can establish the absolute spatial arrangement of atoms, which is crucial for stereospecific synthesis and biological activity.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: The analysis elucidates the nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern how molecules are arranged in the crystal lattice (crystal packing). researchgate.net
While a specific crystal structure for this compound is not publicly available, data from a closely related compound, 2,4-difluorobenzoyl chloride, illustrates the type of information obtained from an SC-XRD analysis. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₃ClF₂O |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.8289 |
| b (Å) | 14.5220 |
| c (Å) | 12.2527 |
| α (°) | 90 |
| β (°) | 95.836 |
| γ (°) | 90 |
This data is for 2,4-difluorobenzoyl chloride and serves as an example of the crystallographic information obtainable via SC-XRD. nih.gov
Method Development for Impurity Profiling and Trace Analysis in Synthesis
Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing, aimed at the detection, identification, and quantification of impurities in the final product. rroij.com For this compound, which serves as a key starting material or intermediate, ensuring its purity is essential to guarantee the quality and safety of the final active pharmaceutical ingredient (API). nih.gov The development of robust analytical methods for impurity profiling is a systematic process designed to separate, detect, and quantify all potential process-related impurities, byproducts, and degradation products. chromatographyonline.comresearchgate.net
A typical sequential approach for developing a chromatographic impurity profile method involves several key steps: chromatographyonline.comchromatographyonline.com
Selection of Chromatographic Technique: The choice between methods like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC) depends on the physicochemical properties (e.g., volatility, polarity, thermal stability) of this compound and its expected impurities. ijprajournal.com Given the nature of this compound and potential impurities like benzaldehyde (B42025) or other chloro-toluene derivatives, reversed-phase HPLC (RP-HPLC) or GC are often suitable choices. nih.gov
Stationary Phase and Column Selection: A screening of different columns with varying selectivities is performed to achieve the best separation of the main component from its impurities. chromatographyonline.com
Mobile Phase and pH Optimization: For LC methods, the composition of the mobile phase (e.g., organic modifier type and concentration) and the pH of the aqueous phase are optimized to fine-tune the retention and resolution of all compounds. chromatographyonline.comchromatographyonline.com
Gradient and Temperature Optimization: Further refinement of the separation can be achieved by optimizing the gradient slope and column temperature, which can have a lesser but still significant impact on selectivity. chromatographyonline.com
Detector Selection: A detector is chosen based on the properties of the analytes. A photodiode array (PDA) detector is common for chromophoric compounds, while mass spectrometry (MS) offers higher sensitivity and specificity, aiding in the identification of unknown impurities. ijprajournal.com
The goal is to develop a method that is specific, sensitive, accurate, and robust for the trace analysis of all relevant impurities.
Detection and Quantification of Potential Genotoxic Impurities (PGIs)
Potential Genotoxic Impurities (PGIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. americanpharmaceuticalreview.com Regulatory agencies mandate strict control of these impurities in APIs, often requiring their quantification at parts-per-million (ppm) levels relative to the drug substance. chromatographyonline.com The synthesis of this compound may involve reagents or lead to byproducts that are classified as PGIs. Therefore, highly sensitive and specific analytical methods are required for their detection and quantification. americanpharmaceuticalreview.com
Developing methods for PGI analysis presents unique challenges due to the extremely low concentration limits required. rroij.com The selection of an analytical technique is guided by the properties of the PGI and the required sensitivity. americanpharmaceuticalreview.comresearchgate.net
For Volatile PGIs: Techniques like Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are often employed. americanpharmaceuticalreview.comresearchgate.net Headspace GC-MS is particularly useful for analyzing volatile impurities in the API matrix. rroij.com
For Non-Volatile PGIs: Liquid Chromatography (LC) coupled with MS (LC-MS) or tandem MS (LC-MS/MS) is the preferred technique. americanpharmaceuticalreview.comnih.gov LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, allowing for the quantification of PGIs at trace levels even in complex matrices. nih.govmdpi.com
Method validation for PGI analysis must demonstrate high sensitivity with low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a UPLC-MS/MS method developed for quantifying sulfonate PGIs demonstrated LOQ values well below the allowable limits, ensuring the safety of the API. nih.gov Derivatization techniques can also be employed to enhance the detectability of PGIs that lack a suitable chromophore or are not easily ionizable. nih.gov
| Parameter | Typical Performance Metric |
|---|---|
| Limit of Detection (LOD) | 0.15 - 0.40 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL (equivalent to < 1 ppm in API) |
| Linearity (Correlation Coefficient) | > 0.9900 |
| Accuracy (% Recovery) | 95% - 115% |
| Precision (% RSD) | < 5% |
This table presents typical validation data for a sensitive PGI analysis method, adapted from literature on similar analytical challenges. nih.govnih.govmdpi.com
Environmental Behavior and Degradation Pathways of Fluorinated Benzyl Chlorides
Environmental Fate Studies of Difluorobenzyl Derivatives
The environmental fate of a chemical is dictated by a combination of transport and transformation processes. For difluorobenzyl derivatives like 2,4-Difluorobenzyl chloride, key properties influencing their distribution in the environment include water solubility, vapor pressure, and lipophilicity (often indicated by the octanol-water partition coefficient, Kow). While specific environmental fate studies on this compound are not extensively available in peer-reviewed literature, its chemical structure allows for predictions regarding its behavior.
Generally, the low water solubility of such compounds suggests they are not likely to be highly mobile in aqueous systems. researchgate.net Upon release into the environment, a significant portion may partition to soil and sediment. The persistence of fluorinated pesticides in soil, with some having half-lives exceeding a year, highlights the potential for long-term contamination by structurally related fluorinated compounds. acs.org Environmental fate studies for regulatory purposes, such as those guided by OECD protocols, typically investigate degradation in soil and aquatic sediment systems under both aerobic and anaerobic conditions to determine the rate and route of transformation. fera.co.uk These studies are crucial for understanding the persistence and potential for bioaccumulation of the parent compound and its transformation products.
Table 1: Key Physicochemical Properties Influencing Environmental Fate
| Property | Significance for Environmental Fate | Predicted Behavior of this compound |
| Water Solubility | Affects mobility in surface and groundwater. | Low solubility suggests limited mobility in water. |
| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. | Moderate vapor pressure may lead to some atmospheric distribution. |
| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in organisms and sorption to soil/sediment. | A higher Kow would suggest a tendency to adsorb to organic matter in soil and sediment. |
| Hydrolysis Rate | A key abiotic degradation pathway in aqueous environments. | Expected to be a relevant degradation pathway. |
| Photolysis Rate | Degradation by sunlight, particularly in surface waters and on soil surfaces. | A potential degradation pathway, especially in the presence of photosensitizers. |
Biodegradation Mechanisms by Microorganisms
The biodegradation of fluorinated aromatic compounds presents a significant challenge for microorganisms due to the strength and stability of the carbon-fluorine (C-F) bond. nih.gov Microbes that can degrade chlorinated and brominated aromatics are not always effective against their fluorinated counterparts. nih.gov However, research has shown that microbial degradation of fluoroaromatics is possible, often involving specialized enzymatic pathways.
For compounds like this compound, microbial attack can theoretically occur on the benzyl (B1604629) chloride side chain or the fluorinated aromatic ring. Studies on benzyl chloride (the non-fluorinated analog) have shown that some bacteria, such as Bacillus sp., can utilize it as a sole source of carbon and energy, initiating degradation by dehalogenation. researchgate.net
In the case of fluorinated aromatics, biodegradation often proceeds through initial metabolic activation of the molecule at a position other than the C-F bond. This can make subsequent C-F bond cleavage more feasible. researchgate.net For instance, dioxygenase enzymes, which are widespread in bacteria, can introduce hydroxyl groups onto the aromatic ring, a common first step in the degradation of aromatic hydrocarbons. Some Pseudomonas species have been shown to be capable of defluorinating aromatic compounds. asm.org The degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related chlorinated aromatic compound, is well-studied and known to be initiated by a dioxygenase that cleaves the ether linkage. mdpi.comnih.govumt.edunih.gov It is plausible that similar enzymatic machinery could be adapted to act on difluorobenzyl derivatives.
A major challenge in the biodegradation of polyfluorinated compounds is the potential toxicity of the released fluoride ions to the microorganisms themselves, which can inhibit metabolic processes. phytotalks.com
Photochemical and Hydrolytic Transformation Processes
Abiotic degradation processes, namely hydrolysis and photolysis, are likely to be significant transformation pathways for this compound in the environment.
Hydrolysis: Benzyl chlorides are known to undergo hydrolysis, a reaction where the molecule reacts with water. The hydrolysis half-life of benzyl chloride at pH 7 and 25°C is approximately 9.5 hours, indicating it is a primary removal mechanism in aquatic environments. researchgate.net This reaction typically results in the formation of the corresponding alcohol (2,4-Difluorobenzyl alcohol) and hydrochloric acid. The rate of hydrolysis can be influenced by pH and temperature. epa.govresearchgate.net For instance, the hydrolysis of the novel bactericide 2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole was found to be significantly faster in alkaline conditions (pH 7) compared to acidic conditions (pH 5). mdpi.com
Photolysis: Photochemical transformation, or photolysis, involves the degradation of a chemical by sunlight. This process can occur directly, when the molecule absorbs light and undergoes a transformation, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. While specific photolysis data for this compound is scarce, studies on other fluorinated aromatic compounds and chlorinated phenols demonstrate that photodegradation can be an important environmental fate process. mdpi.comresearchgate.netnih.govresearchgate.net The rate of photolysis can be affected by the presence of substances in the water that act as photosensitizers, such as dissolved organic matter.
Identification and Characterization of Environmental Metabolites
Identifying the breakdown products, or metabolites, of this compound is crucial for a complete understanding of its environmental impact, as these metabolites may have their own toxicological properties. Based on the degradation pathways discussed, several potential metabolites can be predicted.
Table 2: Predicted Environmental Metabolites of this compound
| Degradation Pathway | Predicted Primary Metabolite(s) | Further Transformation |
| Hydrolysis | 2,4-Difluorobenzyl alcohol | Can be further oxidized by microorganisms to 2,4-Difluorobenzaldehyde (B74705) and then to 2,4-Difluorobenzoic acid. |
| Biodegradation | 2,4-Difluorobenzyl alcohol, 2,4-Difluorobenzoic acid, catechols (e.g., 3,5-Difluorocatechol) | Ring cleavage of catecholic intermediates can lead to the formation of aliphatic acids. researchgate.net |
| Photolysis | 2,4-Difluorobenzyl alcohol, hydroxylated derivatives | Further oxidation and fragmentation of the aromatic ring. |
The characterization of these metabolites in environmental samples requires sophisticated analytical techniques. Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, is a powerful tool for this purpose. nih.gov Advanced analytical methods such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of unknown transformation products. acs.org For fluorinated compounds specifically, ¹⁹F NMR is a particularly valuable technique for identifying and quantifying fluorinated metabolites. scholaris.ca
Ecotoxicological Assessment of Fluorinated Aromatic Residues
The ecotoxicological impact of this compound and its degradation products is a key aspect of its environmental risk assessment. The toxicity of fluorinated aromatic compounds can vary widely. researchgate.net High concentrations of fluoride ions, a potential final degradation product, can be toxic to soil microorganisms, plants, and aquatic organisms. phytotalks.comfluorideresearch.org
Ecotoxicological studies assess the effects of a chemical on various non-target organisms. For aquatic ecosystems, this typically includes tests on algae (to assess effects on primary producers), invertebrates like Daphnia magna (a key species in the aquatic food chain), and fish. researchgate.netnih.govsewrpc.org For the terrestrial environment, tests on earthworms and soil microorganisms are common to evaluate impacts on soil health and function. beyondpesticides.org
Studies on benzyl chloride have shown it to be toxic to aquatic organisms, with a hazardous concentration calculated at 94 µg/L. researchgate.netnih.gov The introduction of fluorine atoms can alter the toxicity profile. For example, studies on fluorinated ionic liquids have shown that toxicity can be influenced by the length of the fluorinated chain. mdpi.com
The degradation products of this compound, such as 2,4-Difluorobenzoic acid and various hydroxylated intermediates, would also require ecotoxicological evaluation. A comprehensive assessment would consider the potential for these residues to persist, bioaccumulate, and exert toxic effects on different trophic levels within an ecosystem.
Future Prospects and Emerging Research Areas for 2,4 Difluorobenzyl Chloride Chemistry
Innovations in Catalysis and Reaction Design for Enhanced Sustainability
The drive towards greener and more sustainable chemical manufacturing has spurred significant innovation in the catalytic synthesis and derivatization of 2,4-Difluorobenzyl chloride. A key area of advancement lies in the use of iron-containing catalysts for the chlorination of difluorotoluenes to produce difluorobenzyl chlorides. This method presents a more environmentally benign alternative to traditional routes that often rely on harsher reagents.
Furthermore, the principles of green chemistry are being increasingly applied to assess and improve the sustainability of processes involving this compound. Metrics such as Reaction Mass Efficiency (RME) and E-Factor are being utilized to quantify the environmental impact of synthetic routes. nih.gov RME provides a comprehensive measure of mass balance, taking into account reaction yield, atom economy, and the use of excess reagents, while the E-Factor quantifies the amount of waste generated per unit of product. nih.govresearchgate.net The application of these metrics is guiding the development of more sustainable processes with reduced waste and improved resource utilization. nih.govresearchgate.net
Flow chemistry is another innovative approach being explored for the synthesis of compounds derived from benzyl (B1604629) chlorides. uc.pt This technology offers enhanced control over reaction parameters, improved safety, and the potential for process intensification, leading to more efficient and sustainable manufacturing. uc.pt
Exploitation in Novel Pharmaceutical Lead Compound Discovery
This compound serves as a crucial intermediate in the pharmaceutical industry for the synthesis of a wide array of therapeutic agents. guidechem.comnbinno.com Its difluorinated phenyl motif is a key structural feature in many biologically active molecules, contributing to improved metabolic stability and binding affinity. nih.gov The compound is a versatile building block for the creation of complex molecular architectures, including novel heterocyclic compounds that are frequently found in pharmacologically active molecules. nbinno.comnih.gov
A notable example of a drug synthesized using a difluorobenzyl group is Lenacapavir, an HIV-1 capsid inhibitor. nih.gov The difluorobenzyl group in Lenacapavir plays a crucial role in its mechanism of action by stabilizing its position within a hydrophobic pocket of the viral capsid. nih.gov The synthesis of such complex molecules highlights the importance of this compound as a starting material in the development of new therapeutics.
The ongoing exploration of new drug candidates continues to leverage the unique properties of the 2,4-difluorobenzyl moiety. For instance, research into N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has demonstrated the potential for creating novel antimicrobial agents. mdpi.com The synthetic accessibility of these compounds, starting from precursors like 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, showcases the broad utility of halogenated benzyl compounds in medicinal chemistry. nih.gov
Integration into Advanced Material Science for Functional Properties
The unique electronic properties conferred by the fluorine atoms in this compound make it an attractive building block for the synthesis of advanced materials with tailored functional properties. The introduction of fluorine into organic molecules can significantly alter their physicochemical characteristics, leading to materials with low surface energy, high thermal stability, and unique optoelectronic properties. rsc.org
While direct applications of this compound in materials science are still an emerging area of research, the broader field of fluorinated polymers and materials provides a strong indication of its potential. rsc.org Fluorinated polymers are known for their exceptional chemical resistance and low friction coefficients, making them suitable for a wide range of industrial applications. beilstein-journals.org The incorporation of the 2,4-difluorobenzyl moiety into polymer backbones or as a functional side group could lead to the development of new materials with enhanced performance characteristics for applications in electronics, aerospace, and coatings.
Furthermore, fluorinated organic materials are being actively investigated for their use in electronic and optoelectronic devices, such as electroluminescent diodes and field-effect transistors. rsc.org The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and improving resistance to oxidative degradation. rsc.org The C-H···F interactions can also play a crucial role in the solid-state packing of these materials, influencing their charge carrier mobility. rsc.org
Development of Robust and Efficient Industrial Production Processes
The industrial production of this compound is primarily concentrated in China and India, with a global production capacity estimated at around 10,000 metric tons per year. guidechem.com Traditional synthesis methods often involve the chlorination of 2,4-difluorotoluene (B1202308). However, there is a continuous drive to develop more robust, efficient, and sustainable manufacturing processes.
One approach to improving industrial synthesis is the use of the Blanc chloromethylation reaction, which introduces the chloromethyl group onto the aromatic ring of m-difluorobenzene using a halogenating agent, paraformaldehyde, and a catalyst. This method is considered advantageous from a cost, safety, and waste generation perspective compared to other methods like the chlorination of 2,4-difluorotoluene or the use of expensive reagents like N-bromosuccinimide (NBS). nih.gov
Continuous manufacturing, or flow chemistry, is another key area of development for the production of chemical intermediates. uc.ptillinois.edu This approach offers several advantages over traditional batch processing, including better heat and mass transfer, enhanced safety, and easier automation. illinois.edu The application of continuous flow processes to the synthesis of this compound and its derivatives has the potential to streamline production, reduce waste, and lower manufacturing costs. uc.pt
Exploration of New Chemical Transformations and Synthetic Utilities
The reactivity of the benzylic chloride in this compound makes it a versatile substrate for a wide range of chemical transformations, enabling the synthesis of a diverse array of functionalized molecules. cymitquimica.com Its utility as a building block extends beyond simple nucleophilic substitution reactions.
Recent research has explored novel electrochemical methods for the synthesis of various organic compounds, including biaryls and organophosphorus compounds. nih.govbeilstein-journals.org These electrochemical approaches offer a greener alternative to traditional chemical methods by eliminating the need for chemical oxidants or reducing agents. nih.gov The application of electrosynthesis to this compound could open up new avenues for the construction of complex molecules with unique electronic and biological properties. beilstein-journals.org
Furthermore, the development of new catalytic systems continues to expand the synthetic utility of benzyl chlorides. For example, the use of iron-containing catalysts for chlorination reactions provides a more sustainable approach to the synthesis of these important intermediates. The exploration of photocatalytic and other novel activation methods could further broaden the scope of reactions involving this compound, leading to the discovery of new chemical transformations and the efficient synthesis of valuable compounds.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-difluorobenzyl chloride in academic research?
Methodological Answer: this compound is typically synthesized via chlorination of 2,4-difluorobenzyl alcohol or bromination followed by halogen exchange. A common approach involves treating 2,4-difluorotoluene with chlorine gas under radical initiation conditions. For controlled chlorination, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can react with 2,4-difluorobenzyl alcohol at 0–5°C, yielding the chloride derivative with >97% purity . Alternative routes include nucleophilic displacement of bromide in 2,4-difluorobenzyl bromide using lithium chloride in anhydrous THF .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. In <sup>1</sup>H NMR (CDCl₃), the benzylic CH₂ group appears as a singlet at δ 4.6–4.7 ppm, while aromatic protons (C3-H and C5-H) show splitting due to fluorine coupling:
- C3-H (ortho to F): δ 7.0–7.2 ppm (dt, <sup>3</sup>JHF = 8.5 Hz, <sup>4</sup>JHF = 5.2 Hz)
- C5-H (meta to F): δ 6.8–6.9 ppm (m) .
Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 162.56 (M⁺) with fragments at m/z 127 (M⁺–Cl) and 109 (M⁺–Cl–HF) .
Q. What purification techniques are recommended for this compound?
Methodological Answer:
- Distillation : Vacuum distillation (b.p. 104–106°C at 15 mmHg) is effective for bulk purification .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to remove polar byproducts. Monitor fractions by TLC (Rf ≈ 0.6 in hexane) .
- GC Analysis : Verify purity (>97%) using a DB-5 column (30 m × 0.25 mm) with a flame ionization detector .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions for drug discovery?
Methodological Answer: The benzyl chloride moiety undergoes SN2 reactions with amines, thiols, or alkoxides to form pharmacophores. For example:
- Antimicrobial Agents : React with 1H-1,2,4-triazole to form triazolium derivatives. Activity against Staphylococcus aureus (MIC = 8 µg/mL) correlates with electron-withdrawing fluorine substituents enhancing electrophilicity .
- Tetrahydropyrimidine Carboxamides : Coupling with Boc-protected amino acids (e.g., Boc-β-HoAla-OH) via DCC/HOBt activation yields antitumor candidates. Optimize reaction stoichiometry (1:1.1 ratio of chloride to amine) to minimize diastereomers .
SAR Insight : Fluorine atoms at C2 and C4 positions increase lipophilicity (logP +0.3 vs non-fluorinated analogs), improving blood-brain barrier penetration in CNS-targeting compounds .
Q. What strategies resolve contradictions in reported reactivity of this compound under basic conditions?
Methodological Answer: Discrepancies arise from competing elimination (E2) vs substitution (SN2):
- Base Choice : Use mild bases (e.g., K2CO3) in polar aprotic solvents (DMF) to favor substitution. Strong bases (NaOH) promote elimination to 2,4-difluorostyrene .
- Kinetic Control : Lower temperatures (0°C) and shorter reaction times (<2 h) suppress β-elimination. Monitor by <sup>19</sup>F NMR for byproduct detection (δ –110 ppm for styrene derivatives) .
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. Fluorine atoms direct EAS to the C5 position (lowest electron density) .
- Hammett Constants : σpara (F) = +0.06; σmeta (F) = +0.34. Predict nitration occurs at C5 due to cumulative deactivation .
Validation : Compare with experimental <sup>13</sup>C NMR shifts. For nitration products, C5-NO2 shows δ 148 ppm (vs δ 142 ppm for C3-NO2) .
Q. What are the safety and handling protocols for this compound in large-scale reactions?
Methodological Answer:
- Hazard Codes : Classified as [危] 4-2-III (flammable liquid, corrosive). Use explosion-proof equipment and neutralization traps for HCl gas .
- First Aid : For skin contact, rinse with 1% NaHCO3 solution; eye exposure requires 15 min irrigation with saline .
- Waste Disposal : Quench excess reagent with 2 M NaOH in ice, then incinerate at 1200°C to destroy dioxin precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
